molecular formula C13H19N3O3S B7533156 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide

6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide

Cat. No. B7533156
M. Wt: 297.38 g/mol
InChI Key: GRJUWLGKCLNDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.

Mechanism of Action

6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histones play a crucial role in the regulation of gene expression by controlling the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It can also promote the growth of new neurons in the brain, leading to improved cognitive function. However, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can also have off-target effects on non-HDAC proteins, leading to potential toxicity and side effects.

Advantages and Limitations for Lab Experiments

6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes. It can also be easily synthesized and purified, making it a readily available research tool. However, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can have off-target effects on non-HDAC proteins, leading to potential toxicity and side effects. It is also important to note that the effects of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can vary depending on the cell type and context, highlighting the need for careful experimental design and interpretation.

Future Directions

There are several future directions for the research on 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. This could lead to improved efficacy and reduced toxicity. Another area of interest is the combination of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Additionally, the potential therapeutic applications of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide in neurological disorders and inflammatory diseases warrant further investigation. Overall, the continued research on 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has the potential to lead to new and improved treatments for a variety of diseases.

Synthesis Methods

The synthesis of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 6-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with 1-methylpiperidine-3-sulfonamide to form the final product, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors like 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising candidate for cancer treatment.
Apart from cancer, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has also shown potential in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. HDAC inhibitors can improve memory and cognitive function by promoting the growth of new neurons in the brain.

properties

IUPAC Name

6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-5-3-7-12(14-10)13(17)15-11-6-4-8-16(9-11)20(2,18)19/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJUWLGKCLNDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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